Bis(sulfanyl)boranyl

Description

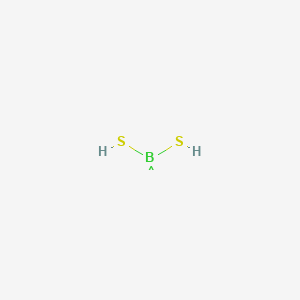

Bis(sulfanyl)boranyl, with the chemical formula (HS)₂B⁻, is a boron-containing substituent group characterized by two sulfanyl (–SH) groups bonded to a central boron atom. According to IUPAC nomenclature, its preselected name is sulfanylboranyl when a single sulfanyl group is attached, while this compound specifies the presence of two –SH groups . This substituent is part of a broader class of boron acids, which exhibit diverse reactivity and applications in coordination chemistry, materials science, and medicinal chemistry. The sulfur atoms in this compound contribute to its unique electronic and steric properties, distinguishing it from oxygen- or selenium-based analogs like borono (dihydroxyboranyl, (HO)₂B⁻) and bis(selanyl)boranyl ((HSe)₂B⁻) .

Properties

CAS No. |

61552-12-3 |

|---|---|

Molecular Formula |

BH2S2 |

Molecular Weight |

77.0 g/mol |

InChI |

InChI=1S/BH2S2/c2-1-3/h2-3H |

InChI Key |

BYSPLJJCBQNVAD-UHFFFAOYSA-N |

Canonical SMILES |

[B](S)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(sulfanyl)boranyl typically involves the reaction of boron trihalides with thiols under controlled conditions. For instance, boron trichloride can react with hydrogen sulfide to form this compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Bis(sulfanyl)boranyl undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form boron-sulfur compounds.

Reduction: It can be reduced to form boron-hydride compounds.

Substitution: It can undergo substitution reactions where the sulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at room temperature.

Reduction: Reducing agents such as lithium aluminum hydride are used, and the reactions are conducted under an inert atmosphere.

Substitution: Various nucleophiles can be used for substitution reactions, and the conditions depend on the specific nucleophile used.

Major Products

The major products formed from these reactions include boron-sulfur compounds, boron-hydride compounds, and substituted boron compounds .

Scientific Research Applications

Bis(sulfanyl)boranyl has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other boron-containing compounds.

Biology: It is studied for its potential use in biological systems due to its unique chemical properties.

Medicine: Research is ongoing to explore its potential use in drug delivery systems.

Industry: It is used in the production of advanced materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of bis(sulfanyl)boranyl involves its ability to form stable complexes with various metals. This property is due to the presence of the sulfanyl groups, which can coordinate with metal ions. The molecular targets and pathways involved in its action are still under investigation, but it is known to interact with metal-containing enzymes and proteins .

Comparison with Similar Compounds

Comparison with Similar Boron-Containing Compounds

Borono (Dihydroxyboranyl, (HO)₂B⁻)

- Substituent Differences: Borono replaces sulfur with oxygen, resulting in higher electronegativity and stronger hydrogen-bonding capacity.

- Acidity and Reactivity: The hydroxyl groups in borono enhance its Lewis acidity compared to bis(sulfanyl)boranyl, making it more reactive in aqueous environments. This property is exploited in cross-coupling reactions and as a ligand in catalysis.

- Biological Relevance: Borono groups are integral to boron neutron capture therapy (BNCT) agents due to their ability to complex with biomolecules .

Bis(selanyl)boranyl ((HSe)₂B⁻)

- Substituent Differences : Selenium’s larger atomic radius and lower electronegativity compared to sulfur result in longer B–Se bonds and reduced bond strength.

- Electronic Effects : The reduced electronegativity of selenium diminishes the Lewis acidity of bis(selanyl)boranyl relative to this compound, impacting its utility in redox-active systems.

Thioborono ((HO)(HS)B⁻)

- Hybrid Structure : Combines one hydroxyl and one sulfanyl group, balancing reactivity and stability.

- Intermediate Acidity: Its Lewis acidity falls between borono and this compound, making it suitable for specialized catalytic applications .

Comparative Data Table

| Compound | Substituents | Electronegativity (X) | Bond Length (B–X, Å) | Key Applications |

|---|---|---|---|---|

| This compound | –SH | 2.58 (S) | ~1.80 (estimated) | Ligand design, sulfur-rich polymers |

| Borono (Dihydroxy) | –OH | 3.44 (O) | ~1.36 | BNCT, catalysis |

| Bis(selanyl)boranyl | –SeH | 2.55 (Se) | ~1.98 | Antioxidant systems, photochemistry |

| Thioborono | –OH, –SH | 3.44 (O), 2.58 (S) | ~1.36 (B–O), ~1.80 (B–S) | Hybrid catalysts |

Note: Bond lengths and electronegativity values are approximations based on periodic trends and analogous compounds .

Research Findings and Implications

- This suggests that this compound derivatives could be explored for antidiabetic or neurodegenerative therapies.

- Antibacterial Potential: Sulfanyl groups in complex molecules (e.g., Camobucol) demonstrate anti-inflammatory and antimicrobial activity, hinting at the broader pharmacological relevance of sulfur-boron interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.